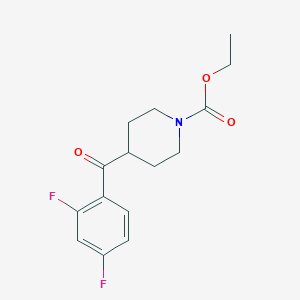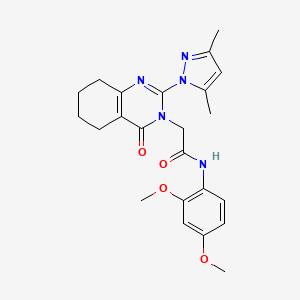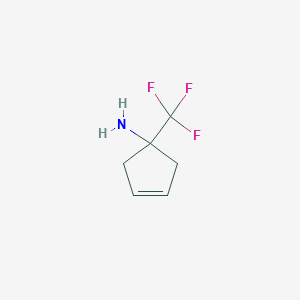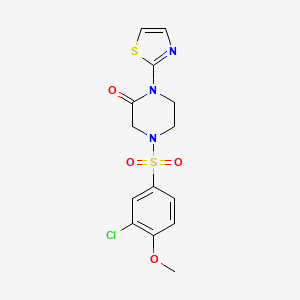
Ethyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 158697-68-8 . It has a molecular weight of 297.3 . The IUPAC name for this compound is ethyl 4-(2,4-difluorobenzoyl)-1-piperidinecarboxylate . It is typically stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17F2NO3/c1-2-21-15(20)18-7-5-10(6-8-18)14(19)12-4-3-11(16)9-13(12)17/h3-4,9-10H,2,5-8H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the difluorobenzoyl group and the ethyl ester on the piperidine ring.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用
Analytical and Spectral Study of Organic Ligands
Research by Patel (2020) involved the synthesis of organic ligands containing the furan ring, where Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate was used as a precursor. The study aimed at the synthesis, characterization, and evaluation of the chelating properties of these ligands. Transition metal complexes with different metals were prepared, and their antimicrobial activity was assessed. The study concluded that the complexes showed varying degrees of antibacterial activity against human pathogenic bacteria (Patel, 2020).
Anticancer Agents Development
Rehman et al. (2018) conducted a study on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. This research synthesized derivatives and tested them for anticancer potential, with some compounds showing strong anticancer activities relative to the reference drug doxorubicin. This indicates the potential of such derivatives as anticancer agents, necessitating further in vivo studies (Rehman et al., 2018).
Synthesis and Biological Properties Study
Shafi, Rajesh, and Senthilkumar (2021) explored the synthesis of new piperidine substituted benzothiazole derivatives, starting from ethyl 2-aminobenzo[d]thiazole-6-carboxylate. The study aimed at synthesizing compounds and evaluating their biological properties. The synthesized compounds showed good antibacterial and antifungal activities, indicating their potential in antimicrobial treatment applications (Shafi, Rajesh, & Senthilkumar, 2021).
GyrB Inhibitors for Tuberculosis Treatment
A study by Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. The compounds were evaluated for their in vitro and in vivo activities against Mycobacterium tuberculosis, showing promise as potential therapeutic agents for tuberculosis treatment. The study identifies a promising compound with significant inhibitory activity and minimal cytotoxicity, highlighting the potential for further development (Jeankumar et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
ethyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO3/c1-2-21-15(20)18-7-5-10(6-8-18)14(19)12-4-3-11(16)9-13(12)17/h3-4,9-10H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGWLDPGZXFLAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide](/img/structure/B2942990.png)
![2-(8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2942993.png)
![naphtho[2,1-b]furan-1(2H)-one O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2942995.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-[3-(2-oxoazetidin-1-yl)phenyl]acetamide](/img/structure/B2942996.png)
![N'-[4-oxo-4-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-2-yl]pyridine-4-carbohydrazide](/img/structure/B2942997.png)
![N-(cyanomethyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2943001.png)

![N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2943003.png)


![4-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2943006.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2943007.png)